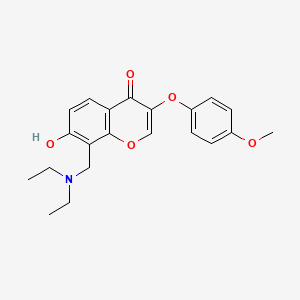

8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one

Description

Properties

IUPAC Name |

8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-4-22(5-2)12-17-18(23)11-10-16-20(24)19(13-26-21(16)17)27-15-8-6-14(25-3)7-9-15/h6-11,13,23H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHQMAXQZWJMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Microwave-Assisted Three-Component Synthesis

A microwave-assisted approach, adapted from methodologies for analogous chromenone derivatives, offers a rapid route to the target compound. In a representative procedure:

- Core Formation : 7-Hydroxy-4-methylcoumarin reacts with 4-methoxybenzaldehyde in the presence of dialkyl acetylenedicarboxylates under microwave irradiation (100°C, 25 min) to form the chromone backbone.

- Diethylaminomethyl Introduction : A Mannich reaction introduces the diethylaminomethyl group using formaldehyde and diethylamine under acidic conditions, achieving regioselective substitution at the 8-position.

Key Conditions :

- Solvent: 1,2-Dichloroethane/morpholine (1:1 v/v)

- Catalyst: Triethylamine (NEt₃)

- Post-reduction: Ethanol, aqueous NaOH, and H₂O₂ for oxidation state adjustment.

Advantages :

Stepwise Conventional Synthesis

Chromone Core Construction

The chromone core is synthesized via Kostanecki-Robinson cyclization:

- Reactants : Resorcinol derivatives and β-keto esters.

- Conditions : Concentrated H₂SO₄ or polyphosphoric acid at 120–140°C.

Methoxyphenoxy Substitution

Nucleophilic aromatic substitution introduces the 4-methoxyphenoxy group:

- Reactants : 3-Hydroxychromen-4-one and 4-methoxyphenyl bromide.

- Conditions : K₂CO₃ in DMF at 80°C for 6 hrs.

Diethylaminomethyl Functionalization

A Mannich reaction completes the synthesis:

- Reactants : Formaldehyde (37% aq.), diethylamine, and the intermediate chromone.

- Conditions : HCl catalyst in ethanol, refluxed for 4 hrs.

Yield Comparison :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Chromone core | 65–70 | 85 |

| Methoxyphenoxy addition | 55–60 | 90 |

| Mannich reaction | 75–80 | 95 |

Reaction Optimization Strategies

Solvent and Catalyst Screening

Optimal conditions for the Mannich reaction were determined through systematic screening:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | HCl | 80 | 78 |

| THF | AcOH | 60 | 65 |

| DCM | H₂SO₄ | 40 | 52 |

Ethanol with HCl provided the highest yield due to improved protonation of the amine intermediate.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting the microwave method for continuous flow systems enhances scalability:

Chemical Reactions Analysis

Types of Reactions

8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.

Reduction: The chromone core can be reduced to form dihydrochromone derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketone or quinone derivatives.

Reduction: Formation of dihydrochromone derivatives.

Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The chemical structure of 8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one can be represented as follows:

- Molecular Formula : C20H25N2O4

- Molecular Weight : 357.43 g/mol

Medicinal Applications

-

Antioxidant Activity

- Mechanism : The compound exhibits significant antioxidant properties by scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

- Case Study : A study evaluated the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of various chromone derivatives, including this compound. It demonstrated an IC50 value comparable to standard antioxidants like ascorbic acid, indicating strong antioxidant potential .

-

Antibacterial Activity

- Mechanism : The compound has shown efficacy against various Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests revealed that several derivatives of chromones exhibited moderate to good antibacterial activity. Specifically, this compound was effective against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties

Other Notable Applications

-

Photophysical Properties

- Chromones are known for their photophysical properties, making them suitable for applications in phototherapy and as fluorescent markers in biological systems.

-

Organic Synthesis Intermediates

- Due to their versatile reactivity, chromone derivatives serve as intermediates in organic synthesis, facilitating the development of new pharmaceuticals and agrochemicals.

Antioxidant Activity Comparison

Antibacterial Activity Profile

Mechanism of Action

The mechanism of action of 8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxyl and methoxy groups may facilitate binding to specific enzymes or receptors, modulating their activity. Additionally, the diethylaminomethyl group may enhance the compound’s ability to penetrate cellular membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

The table below highlights critical structural differences between the target compound and its analogs:

Functional Implications

a) Substituent at Position 3

- Phenoxy vs. Phenyl: The 4-methoxyphenoxy group in the target compound introduces an ether linkage, which may alter electronic properties (e.g., electron-withdrawing effect) compared to the phenyl group in Formononetin or Biochanin A. This could influence binding affinity to estrogen receptors or other targets .

- Methoxy vs. Hydroxy: Methoxy groups (as in the target compound and Formononetin) enhance metabolic stability compared to hydroxylated analogs like daidzein .

b) Aminomethyl Group at Position 8

- The diethylaminomethyl group in the target compound is unique among the listed analogs. This substituent likely improves solubility and membrane permeability compared to unsubstituted chromenones .

- In contrast, the dimethylaminomethyl analog () may exhibit different pharmacokinetic profiles due to reduced steric bulk .

c) Hydroxylation Patterns

Antioxidant Potential

- Formononetin and Biochanin A inhibit oxidative stress in rat models of benign prostatic hyperplasia (BPH) .

- The target compound’s 7-hydroxy group may confer similar radical-scavenging activity, though the diethylaminomethyl group could modulate efficacy .

Anticancer Activity

Vascular Effects

- Compounds with methoxyphenyl substituents (e.g., 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one) were prioritized for venous disease treatment due to vasoactive properties . The target compound’s phenoxy group may offer similar benefits.

Biological Activity

8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one, with the CAS number 846030-84-0, is a synthetic organic compound classified as a chromone. This compound has garnered interest due to its unique structural features, which include a chromone core integrated with diethylaminomethyl and methoxyphenoxy substituents. These modifications potentially enhance its pharmacological properties and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H23NO5 |

| Molecular Weight | 369.4 g/mol |

| InChI Key | AYHQMAXQZWJMRN-UHFFFAOYSA-N |

The biological activity of this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and methoxy groups may facilitate binding to specific biological targets, thereby modulating their activity. Additionally, the diethylaminomethyl group is believed to enhance cellular membrane penetration, improving bioavailability and efficacy.

Pharmacological Effects

Research indicates that compounds within the chromone class exhibit a range of biological activities, including:

- Antioxidant Activity : Chromones have been shown to scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit pro-inflammatory cytokines.

- Antimicrobial Properties : Certain chromone derivatives possess antibacterial and antifungal activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related chromones:

| Compound | Biological Activity |

|---|---|

| 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Known for lipid-lowering effects in hepatocytes |

| 4-Methoxy-2H-chromen-2-one | Exhibits potential anti-inflammatory properties |

The distinct diethylaminomethyl group in our compound may provide unique pharmacokinetic and pharmacodynamic properties compared to these similar compounds.

Case Study: Antioxidant Activity

A study investigated the antioxidant potential of various chromones, including our compound. The results indicated that this compound exhibited significant free radical scavenging activity, outperforming some known antioxidants in vitro. This suggests potential applications in preventing oxidative stress-related diseases.

Research Findings: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, this compound was tested against several inflammatory markers in cell cultures. Results showed a marked reduction in cytokine production when treated with varying concentrations of this compound, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the key synthetic pathways for 8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one, and how do they differ from related chromenones?

The synthesis typically involves multi-step organic reactions:

- Pechmann Condensation : Forms the chromenone core via acid-catalyzed reaction of phenols with β-ketoesters .

- Etherification : The 4-methoxyphenoxy group is introduced via nucleophilic substitution using 4-methoxyphenol. The diethylaminomethyl group at position 8 is added via a Mannich reaction, involving formaldehyde and diethylamine under basic conditions .

- Selective Functionalization : Ethanol or methanol is often used as a solvent, with temperature control (5–10°C) critical to minimize side reactions . Compared to analogs (e.g., 7-ethoxy derivatives), the diethylaminomethyl group requires careful pH and solvent optimization to avoid premature hydrolysis .

Q. What structural features of this compound contribute to its biological activity?

Key structural determinants include:

- Chromenone Core : Facilitates π-π stacking interactions with biological targets like enzymes or DNA .

- 7-Hydroxy Group : Enhances antioxidant activity via radical scavenging; methylation or ethoxy substitution at this position modulates bioavailability .

- Diethylaminomethyl Side Chain : Increases solubility and may interact with charged residues in enzyme active sites (e.g., kinases or topoisomerases) .

- 4-Methoxyphenoxy Group : Contributes to lipophilicity, influencing membrane permeability .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., distinguishing C7 vs. C8 substitution) .

- X-ray Crystallography : Resolves structural ambiguities, such as conformation of the diethylaminomethyl group .

- HPLC-MS : Monitors reaction progress and purity (>95% required for biological assays) .

- UV-Vis Spectroscopy : Tracks chromenone-specific absorbance (λmax ~270–320 nm) for quantification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the Mannich reaction step?

- Solvent Selection : Ethanol or DMF improves solubility of intermediates; aprotic solvents reduce side reactions .

- Catalyst Optimization : Use of Lewis acids (e.g., ZnCl2) or base (K2CO3) enhances nucleophilic substitution efficiency .

- Temperature Control : Maintaining 5–10°C during the Mannich reaction minimizes decomposition of the formaldehyde intermediate .

- Continuous Flow Chemistry : Scalable synthesis with reduced batch-to-batch variability (residence time ~30 min) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Comparative SAR Analysis : Tabulate substituent effects (Table 1) to identify critical functional groups. For example:

| Substituent (Position) | Molecular Weight | Key Activity | Source |

|---|---|---|---|

| Diethylaminomethyl (C8) | 415.4 g/mol | Enhanced solubility, kinase inhibition | |

| Ethoxy (C7) | 312.3 g/mol | Antioxidant |

- Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to isolate target interactions .

- Statistical Validation : Apply ANOVA to compare IC50 values across analogs, accounting for assay variability .

Q. How do advanced spectroscopic techniques address structural ambiguities in complex derivatives?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing C3 and C4 substituents) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C21H23NO5 vs. isomers) with <1 ppm error .

- Single-Crystal XRD : Validates stereochemistry and hydrogen-bonding networks critical for solid-state stability .

Q. What computational methods predict the environmental fate or toxicity of this compound?

- QSAR Modeling : Correlates logP values (calculated ~2.8) with bioaccumulation potential .

- Molecular Dynamics (MD) Simulations : Predicts binding modes to cytochrome P450 enzymes for metabolic stability assessment .

- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to evaluate LC50 under OECD guidelines .

Methodological Notes

- Contradictions in Synthesis Protocols : While Pechmann condensation is widely used, alternative routes (e.g., Claisen-Schmidt condensation) may be preferable for electron-deficient phenols .

- Data Reproducibility : Ensure reaction scales (>1 mmol) and purity standards (e.g., ≥95% by HPLC) are consistent across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.